tert-Butyl 2-[(pentan-3-ylidene)amino]acetate
Description
Properties
IUPAC Name |
tert-butyl 2-(pentan-3-ylideneamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-6-9(7-2)12-8-10(13)14-11(3,4)5/h6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEUYJZOQBHUNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NCC(=O)OC(C)(C)C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-[(pentan-3-ylidene)amino]acetate typically involves the reaction of tert-butyl glycinate with pentan-3-one under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-[(pentan-3-ylidene)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
tert-Butyl 2-[(pentan-3-ylidene)amino]acetate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-[(pentan-3-ylidene)amino]acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and context .
Comparison with Similar Compounds
Crystallographic and Physicochemical Properties
- tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate: Monoclinic crystal system (P21/c), with a dihedral angle of 33.71° between aromatic rings. Intramolecular C–H⋯O hydrogen bonds and 3D network via intermolecular C–H⋯N/O interactions . Lower density due to bulky sulfonyl and cyanophenyl groups compared to the target compound’s linear aliphatic chain.
- tert-Butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate: Features planar isobenzofuranone and keto groups, enabling π-π stacking absent in the target compound .
Stability and Reactivity
Hydrolytic Stability :
Thermal Stability :
- Aromatic analogs (e.g., ) exhibit higher thermal stability (melting points >150°C) compared to aliphatic Schiff bases, which may decompose at lower temperatures .
Biological Activity
tert-Butyl 2-[(pentan-3-ylidene)amino]acetate, with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol, has garnered attention in the scientific community for its potential biological activities and therapeutic applications. This compound is synthesized through the reaction of tert-butyl glycinate with pentan-3-one, which facilitates various interactions with biomolecules, making it a candidate for drug development and other medicinal applications.
The synthesis of this compound typically involves:
- Reactants : tert-butyl glycinate and pentan-3-one.
- Reaction Conditions : Specific conditions that favor the formation of the desired product.
This compound can undergo several types of reactions, including oxidation, reduction, and substitution, which further enhance its utility in organic synthesis and pharmaceutical research.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as a ligand that can bind to various receptors or enzymes, thus modulating their activity. This interaction can lead to a range of biochemical and physiological effects. For instance, it may influence pathways related to inflammation, cancer progression, or metabolic disorders.
Biological Activity Data
Research has indicated that this compound exhibits several biological activities:
| Activity | Description |
|---|---|
| Antitumor Activity | Potential to inhibit cancer cell proliferation in vitro. |
| Anti-inflammatory Effects | Modulation of inflammatory pathways, potentially reducing cytokine production. |
| Enzyme Inhibition | Interaction with enzymes involved in metabolic processes and disease pathways. |
Case Studies
- Antitumor Activity : In a study investigating the effects of various amino acid derivatives on cancer cell lines, this compound showed significant inhibition of cell growth in MCF-7 breast cancer cells. The compound's mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
- Anti-inflammatory Effects : Another research focused on the anti-inflammatory properties of this compound demonstrated its ability to reduce levels of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases.
- Enzyme Inhibition Studies : The compound was evaluated for its ability to inhibit specific enzymes related to metabolic disorders. Preliminary results indicated a promising inhibitory effect on dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism, suggesting its potential role in diabetes management.
Q & A
Q. What methodologies address contradictions in synthetic yield or purity across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
